molecular formula C29H28N4O2 B5059786 1-[2-Methyl-4-[[3-methyl-4-(phenylcarbamoylamino)phenyl]methyl]phenyl]-3-phenylurea

1-[2-Methyl-4-[[3-methyl-4-(phenylcarbamoylamino)phenyl]methyl]phenyl]-3-phenylurea

Cat. No.: B5059786
M. Wt: 464.6 g/mol
InChI Key: URRPOVGWMJLIDR-UHFFFAOYSA-N
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Description

1-[2-Methyl-4-[[3-methyl-4-(phenylcarbamoylamino)phenyl]methyl]phenyl]-3-phenylurea is a complex organic compound with a unique structure that includes multiple aromatic rings and urea functionalities

Properties

IUPAC Name

1-[2-methyl-4-[[3-methyl-4-(phenylcarbamoylamino)phenyl]methyl]phenyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O2/c1-20-17-22(13-15-26(20)32-28(34)30-24-9-5-3-6-10-24)19-23-14-16-27(21(2)18-23)33-29(35)31-25-11-7-4-8-12-25/h3-18H,19H2,1-2H3,(H2,30,32,34)(H2,31,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRPOVGWMJLIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC2=CC(=C(C=C2)NC(=O)NC3=CC=CC=C3)C)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-Methyl-4-[[3-methyl-4-(phenylcarbamoylamino)phenyl]methyl]phenyl]-3-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the intermediate amine: This step involves the reaction of appropriate aromatic amines with suitable reagents to form the intermediate amine.

    Coupling reaction: The intermediate amine is then coupled with an isocyanate or a similar reagent to form the urea linkage.

    Final product formation: The final step involves purification and isolation of the desired product through crystallization or chromatography techniques.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-[2-Methyl-4-[[3-methyl-4-(phenylcarbamoylamino)phenyl]methyl]phenyl]-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and electrophiles like nitric acid (HNO3) for nitration.

Scientific Research Applications

1-[2-Methyl-4-[[3-methyl-4-(phenylcarbamoylamino)phenyl]methyl]phenyl]-3-phenylurea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-Methyl-4-[[3-methyl-4-(phenylcarbamoylamino)phenyl]methyl]phenyl]-3-phenylurea involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[2-Methyl-4-[[3-methyl-4-(phenylcarbamoylamino)phenyl]methyl]phenyl]-3-phenylurea can be compared with similar compounds such as:

    This compound analogs: These compounds have similar structures but differ in the substitution pattern on the aromatic rings.

    Other urea derivatives: Compounds like N,N’-diphenylurea and N,N’-dimethylurea share the urea functional group but have different aromatic substitutions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

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